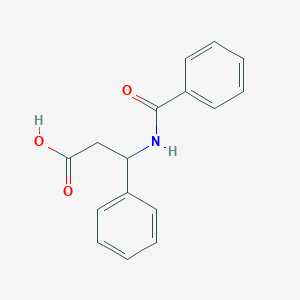

3-Benzoylamino-3-phenyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

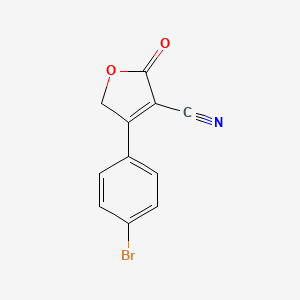

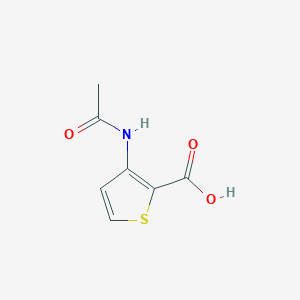

3-Benzoylamino-3-phenyl-propionic acid is a compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.29 g/mol . The compound is also known by other names such as 3-phenyl-3-(phenylformamido)propanoic acid and 3-benzamido-3-phenylpropanoic acid .

Molecular Structure Analysis

The molecular structure of 3-Benzoylamino-3-phenyl-propionic acid consists of a benzoylamino group and a phenyl group attached to a propionic acid backbone . The InChI string representation of the compound isInChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) . Physical And Chemical Properties Analysis

3-Benzoylamino-3-phenyl-propionic acid has several computed properties. It has a molecular weight of 269.29 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 269.10519334 g/mol, a monoisotopic mass of 269.10519334 g/mol, a topological polar surface area of 66.4 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 331 .Scientific Research Applications

Proteomics Research

3-Benzoylamino-3-phenyl-propionic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein characterization, identification, and quantitative analysis. It may serve as a reagent in the modification or labeling of proteins to facilitate their detection and analysis during mass spectrometry or chromatography .

Medicinal Chemistry

In medicinal chemistry, this compound could be a precursor or an intermediate in the synthesis of potential therapeutic agents. Its benzoylamino group can be involved in the formation of amide bonds, which are prevalent in many drug molecules, potentially leading to the development of new medications for various diseases .

Organic Synthesis

As an organic compound with a benzoyl group and an amino acid structure, 3-Benzoylamino-3-phenyl-propionic acid can be a valuable building block in organic synthesis. It can be used to construct complex molecules through various reactions, including coupling reactions, which are fundamental in creating larger, more complex organic compounds .

Bioconjugation

This compound may be used in bioconjugation techniques, where it can be attached to biomolecules like peptides, proteins, or nucleic acids. This process is crucial for developing diagnostic tools, drug delivery systems, and in the creation of biosensors .

Material Science

In material science, 3-Benzoylamino-3-phenyl-propionic acid could be used in the design and synthesis of novel polymers or co-polymers. Its phenyl group provides a degree of rigidity, which can be beneficial in creating materials with specific mechanical properties .

Analytical Chemistry

The compound can play a role in analytical chemistry as a standard or reference compound. Due to its distinct chemical structure, it can be used to calibrate instruments or as a comparison standard in the qualitative and quantitative analysis of similar compounds .

properties

IUPAC Name |

3-benzamido-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZBLYAGRWDUPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385404 |

Source

|

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoylamino-3-phenyl-propionic acid | |

CAS RN |

17207-57-7 |

Source

|

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)